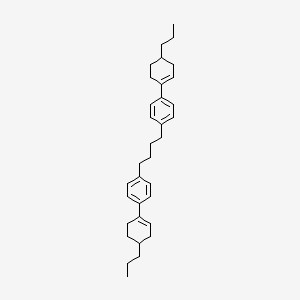
4',4''-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) is a complex organic compound characterized by its unique structure, which includes a butane-1,4-diyl linkage connecting two 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) typically involves a multi-step process:
Formation of 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl: This can be achieved through the hydrogenation of 4-propylbiphenyl using a suitable catalyst such as palladium on carbon under hydrogen gas.
Linking with Butane-1,4-diyl: The next step involves the reaction of the formed 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl with a butane-1,4-diyl halide (e.g., 1,4-dibromobutane) in the presence of a strong base like sodium hydride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale hydrogenation reactors: for the initial hydrogenation step.
Continuous flow reactors: for the coupling reaction with butane-1,4-diyl halide to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be further hydrogenated to fully saturate any remaining unsaturated bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the biphenyl rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) has several applications in scientific research:
Materials Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in the formation of metal complexes used in catalytic reactions.
Wirkmechanismus
The mechanism by which 4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) exerts its effects depends on its application:
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species.
In Drug Development: It may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’,4’‘-(Butane-1,4-diyl)bis(4-methyl-2,3,4,5-tetrahydro-1,1’-biphenyl)
- 4’,4’‘-(Butane-1,4-diyl)bis(4-ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl)
Uniqueness
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) is unique due to its specific propyl substituents, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it particularly valuable in applications where these properties are critical.
Eigenschaften
CAS-Nummer |
89761-08-0 |
|---|---|
Molekularformel |
C34H46 |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
1-(4-propylcyclohexen-1-yl)-4-[4-[4-(4-propylcyclohexen-1-yl)phenyl]butyl]benzene |
InChI |
InChI=1S/C34H46/c1-3-7-27-11-19-31(20-12-27)33-23-15-29(16-24-33)9-5-6-10-30-17-25-34(26-18-30)32-21-13-28(8-4-2)14-22-32/h15-19,21,23-28H,3-14,20,22H2,1-2H3 |
InChI-Schlüssel |
RYFLXUPOJOZLJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(=CC1)C2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C4=CCC(CC4)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trisulfide, bis[(methylthio)methyl]](/img/structure/B14386353.png)
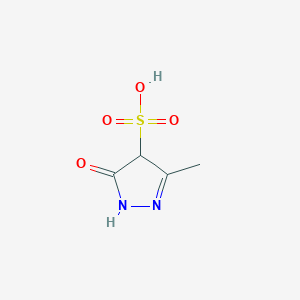
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
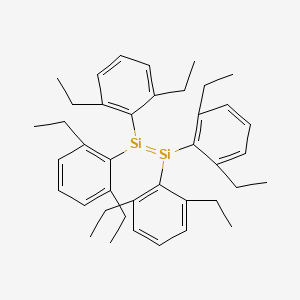
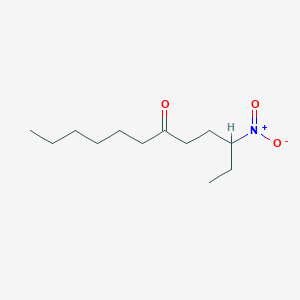

![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)

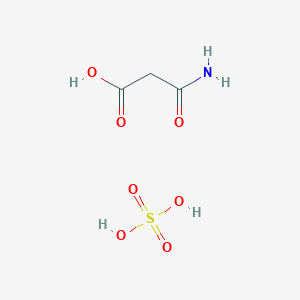
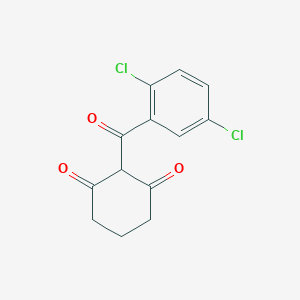

![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)
